molecular formula C34H34HgN4Na2O6 B098362 Merphyrin CAS No. 15375-94-7

Merphyrin

Cat. No.: B098362
CAS No.: 15375-94-7
M. Wt: 841.2 g/mol
InChI Key: MSWKATKSSLJVEX-UHFFFAOYSA-J
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Description

Merphyrin, chemically identified as mercury hematoporphyrin (CAS No. 5375-94-7), is a metalloporphyrin compound where mercury is coordinated within a porphyrin macrocycle . It is primarily recognized for its historical use in oncology as the sodium salt of mercury hematoporphyrin, marketed as an anti-cancer chemotherapeutic agent . Structurally, this compound belongs to the porphyrin family, which consists of tetrapyrrolic macrocycles that bind metal ions.

Properties

CAS No.

15375-94-7

Molecular Formula

C34H34HgN4Na2O6

Molecular Weight

841.2 g/mol

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+)

InChI

InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4

InChI Key

MSWKATKSSLJVEX-UHFFFAOYSA-J

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2]

Origin of Product

United States

Preparation Methods

The synthesis of mercuri-hematoporphyrin disodium salt involves the reaction of hematoporphyrin with mercuric acetate, followed by treatment with sodium methoxide . The reaction conditions typically include:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

Merphyrin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of mercuri-hematoporphyrin disodium salt, particularly in photodynamic therapy, involves several steps:

Comparison with Similar Compounds

Zinc Protoporphyrin

  • Metal Ion : Zinc (Zn²⁺) replaces mercury.
  • Solubility : Lower solubility in aqueous media compared to this compound’s sodium salt formulation.
  • Therapeutic Use: Used diagnostically for lead poisoning and as an antioxidant .
  • Toxicity : Minimal toxicity due to zinc’s essential biological role, contrasting sharply with this compound’s mercury-associated risks .

Hemin (Ferriprotoporphyrin IX)

  • Metal Ion : Iron (Fe³⁺) instead of mercury.
  • Function : Critical for oxygen transport in hemoglobin.

Table 1: Structural Comparison of this compound with Metalloporphyrins

Compound Metal Ion Solubility Therapeutic Use Toxicity Concern
This compound Hg²⁺ High Anti-cancer High (mercury)
Zinc Protoporphyrin Zn²⁺ Moderate Diagnostic/antioxidant Low
Hemin Fe³⁺ Low Porphyria treatment Negligible

Functional Analogues: Hematoporphyrin Derivatives

Photofrin (Porfimer Sodium)

  • Composition : A hematoporphyrin derivative without heavy metals.
  • Mechanism : Activates under light for photodynamic therapy (PDT) in cancers.
  • Advantage Over this compound : Lower systemic toxicity and targeted action via light activation .
  • Drawback : Requires light exposure, limiting use to accessible tumors.

Table 2: Functional Comparison with Hematoporphyrin Derivatives

Compound Key Component Activation Mechanism Target Application Toxicity Profile
This compound Hg-porphyrin Chemical interaction Broad anti-cancer High (Hg)
Photofrin Porphyrin oligomer Light-activated Localized tumors Moderate (skin photosensitivity)

Toxicological Comparison

This compound’s mercury content differentiates it from most porphyrin-based therapeutics. For example:

  • Mersalyl : A mercury-containing diuretic listed alongside this compound in toxicity databases, highlighting shared risks of nephrotoxicity and neurotoxicity .
  • Non-Mercury Analogues: Compounds like Hemin and Photofrin avoid heavy-metal toxicity, making them preferable in modern medicine despite this compound’s potent cytotoxic effects .

Research Findings and Limitations

  • Efficacy : this compound demonstrated anti-tumor activity in mid-20th-century studies, but its use declined due to the advent of less toxic chemotherapeutics .
  • Modern Relevance: Current porphyrin research focuses on non-toxic metal ions (e.g., Zn, Fe) or metal-free derivatives for targeted therapies, as seen in photodynamic and immunotherapy applications .
  • Gaps in Knowledge: Limited contemporary studies on this compound’s mechanistic details, such as its interaction with DNA or proteins, hinder its reevaluation for niche oncological uses .

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